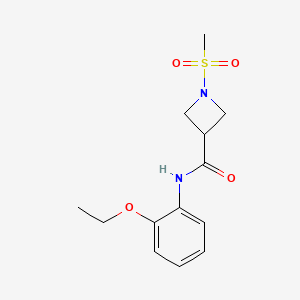

N-(2-ethoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-1-methylsulfonylazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-3-19-12-7-5-4-6-11(12)14-13(16)10-8-15(9-10)20(2,17)18/h4-7,10H,3,8-9H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQPOOOCTNIPCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2CN(C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-ethoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide” typically involves the following steps:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.

Introduction of the Ethoxyphenyl Group: This step may involve nucleophilic substitution reactions where an ethoxyphenyl halide reacts with the azetidine ring.

Attachment of the Methylsulfonyl Group: This can be done through sulfonylation reactions using reagents like methylsulfonyl chloride.

Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

Substitution: The azetidine ring and the ethoxyphenyl group may participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated azetidine derivatives.

Scientific Research Applications

Medicinal Applications

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have shown that azetidine derivatives, including N-(2-ethoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide, can exhibit significant antiproliferative effects against various human cancer cell lines. For instance, similar azetidine compounds have demonstrated effective inhibition of tumor growth in breast cancer cells (MCF-7) and prostate cancer cell lines, indicating a promising avenue for further research into their use as anticancer agents .

Enzyme Inhibition

Research has highlighted the potential of azetidine derivatives as inhibitors of specific enzymes linked to various diseases. Compounds with a similar structure have shown efficacy as inhibitors of α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer's disease, respectively . The sulfonamide group in this compound may contribute to its enzyme-inhibitory activity.

Synthesis and Chemical Versatility

Building Blocks for Drug Development

this compound can serve as a versatile building block in the synthesis of more complex molecules. The azetidine ring structure allows for various modifications that can lead to the development of new pharmacophores with enhanced biological activity . The synthesis of such compounds often involves methods like nucleophilic substitution and cross-coupling reactions, which can be optimized for better yields and selectivity .

Combinatorial Chemistry

The compound's structural characteristics make it suitable for combinatorial chemistry approaches, where multiple derivatives can be synthesized rapidly to explore structure-activity relationships (SAR). This could facilitate the discovery of new drugs with improved efficacy and reduced side effects .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of “N-(2-ethoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide” would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.

DNA Interaction: The compound might intercalate into DNA, affecting gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other sulfonamide- and carboxamide-containing molecules. Below is a comparative analysis based on available evidence and inferred properties:

Key Observations:

Pyrazole derivatives (e.g., Compound 1) are more commonly used as intermediates in cyclization reactions, whereas azetidines are increasingly explored for their metabolic stability in drug design.

Functional Group Influence: The methylsulfonyl group in both the target compound and Compound 1 enhances solubility and may act as a hydrogen bond acceptor. However, its placement on a rigid azetidine versus a flexible allyl chain (Compound 1) alters spatial accessibility.

Synthetic Accessibility :

- Both the target compound and Compound 1 utilize carboxamide coupling strategies. However, azetidine synthesis may require additional steps to construct the strained ring system, unlike pyrazole derivatives.

Toxicological Considerations: Limited data exist for structurally related compounds like 2-cyano-N-[(methylamino)carbonyl]acetamide, where toxicological properties remain uninvestigated. This underscores the need for rigorous safety profiling of the target compound.

Research Findings and Limitations

- Evidence Gaps : Direct pharmacological or toxicological data for this compound are absent in the provided sources. Comparisons rely on structural analogs and synthetic methodologies.

- Inferred Advantages : The azetidine core may offer improved metabolic stability over pyrazole or acetamide derivatives, a hypothesis supported by trends in medicinal chemistry.

- Challenges : Synthesis of the azetidine ring requires precise control to minimize side reactions, unlike more straightforward pyrazole systems.

Biological Activity

N-(2-ethoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring, which is a four-membered cyclic amide known for its diverse biological activities. The presence of the methylsulfonyl group and the ethoxyphenyl moiety enhances its chemical reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several key mechanisms:

1. Enzyme Inhibition :

- The compound may act as an inhibitor of specific enzymes by binding to their active sites, thus altering their activity. This mechanism is crucial for compounds targeting metabolic pathways or signal transduction processes.

2. Receptor Modulation :

- It could interact with cellular receptors, modulating various signaling pathways. This interaction may lead to changes in cellular responses, influencing processes such as inflammation or cell proliferation.

3. DNA Interaction :

- The compound might intercalate into DNA, potentially affecting gene expression and leading to cytotoxic effects in rapidly dividing cells, such as cancer cells.

Antitumor Activity

Research has demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance, studies on related azetidine derivatives have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| T1 | MCF-7 | 2.21 | Induces apoptosis |

| T26 | BGC-823 | 1.67 | Cell cycle arrest |

| T38 | HepG2 | 1.11 | Apoptosis induction |

These findings suggest that this compound may similarly exert cytotoxic effects against tumor cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Related azetidine derivatives have shown effectiveness against various bacterial strains, indicating a potential role in combating infections .

Case Studies

Several case studies have highlighted the efficacy of azetidine derivatives in clinical settings:

- Case Study 1 : A derivative was tested for its ability to inhibit the growth of breast cancer cells (MCF-7). It demonstrated a significant reduction in cell viability, supporting its potential as an anticancer agent.

- Case Study 2 : Another study focused on the compound's effect on inflammatory pathways, revealing that it could decrease pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases .

Q & A

Q. How can computational and experimental data be integrated to refine mechanistic hypotheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.